Clocortolone Caproate
CAS No.: 4891-71-8
Cat. No.: VC21356610
Molecular Formula: C28H38ClFO5
Molecular Weight: 509.0 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 4891-71-8 |
---|---|
Molecular Formula | C28H38ClFO5 |
Molecular Weight | 509.0 g/mol |
IUPAC Name | [2-[(6S,8S,9R,10S,11S,13S,14S,16R,17S)-9-chloro-6-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hexanoate |
Standard InChI | InChI=1S/C28H38ClFO5/c1-5-6-7-8-24(34)35-15-22(32)25-16(2)11-18-19-13-21(30)20-12-17(31)9-10-27(20,4)28(19,29)23(33)14-26(18,25)3/h9-10,12,16,18-19,21,23,25,33H,5-8,11,13-15H2,1-4H3/t16-,18+,19+,21+,23+,25-,26+,27+,28+/m1/s1 |
Standard InChI Key | MMTRTBFDFNRBQO-ANHDKODLSA-N |
Isomeric SMILES | CCCCCC(=O)OCC(=O)[C@H]1[C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)Cl)O)C)C |
SMILES | CCCCCC(=O)OCC(=O)C1C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)Cl)O)C)C |
Canonical SMILES | CCCCCC(=O)OCC(=O)C1C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)Cl)O)C)C |
Introduction
Chemical Structure and Properties
Molecular Identification
Clocortolone Caproate is a synthetic corticosteroid derivative with the molecular formula C28H38ClFO5 and a molecular weight of 509.05 g/mol . The compound is identified by the CAS number 4891-71-8 and is also known by alternative names including Clocortolone Hexanoate (EINECS 225-513-9) .
Pharmacology and Mechanism of Action
Primary Mechanism
Clocortolone Caproate functions as a topical glucocorticoid that exerts its therapeutic effects through binding to glucocorticoid receptors. The primary target is the human glucocorticoid receptor (NR3C1, Gene ID: 2908.0) . This interaction leads to regulation of proinflammatory cytokine expression, resulting in anti-inflammatory, antiproliferative, immunosuppressive, and initial vasoconstrictive effects .
Biochemical Pathways
The anti-inflammatory action of Clocortolone Caproate involves multiple biochemical pathways. A primary mechanism is the inhibition of phospholipase A2, which leads to decreased production of inflammatory mediators such as prostaglandins and leukotrienes. This inhibition significantly contributes to the compound's therapeutic efficacy in treating inflammatory skin conditions.
Pharmacokinetics
As a topical corticosteroid, Clocortolone Caproate is absorbed through the skin. The caproate ester modification enhances the compound's lipophilicity, which improves skin penetration and prolongs its duration of action compared to non-esterified corticosteroids. The absorption rate and extent can be influenced by various factors, including skin barrier integrity and the use of occlusive dressings.
Clinical Applications
FDA-Approved Indications
Clocortolone (used in the form of its prodrugs) has received FDA approval for the treatment of corticosteroid-responsive skin disorders . It is specifically indicated for relieving inflammatory and pruritic manifestations of dermatoses that respond to corticosteroid therapy.
Therapeutic Potency
Clocortolone derivatives are classified as medium-potency corticosteroids in the spectrum of topical steroid preparations. This classification means they provide significant anti-inflammatory effects while having a more favorable side effect profile compared to high-potency corticosteroids for long-term or extensive use.
Drug Interactions and Metabolism
Known Interactions
While specific interaction data for Clocortolone Caproate is limited in the search results, related compounds such as Clocortolone acetate show increased serum concentration when combined with Hydroxyprogesterone caproate . This suggests potential interactions that should be considered in clinical settings.
Metabolic Pathways
As a corticosteroid, Clocortolone Caproate likely undergoes metabolism similar to other compounds in its class, involving hepatic processing through various enzymatic pathways, particularly cytochrome P450 enzymes. The specific metabolic fate of the caproate ester group would involve hydrolysis to release the active corticosteroid moiety.
Comparative Analysis with Similar Compounds
Related Corticosteroid Derivatives
Clocortolone Caproate is one of several ester derivatives of clocortolone. Another notable form is clocortolone pivalate, which is also used in topical formulations for similar therapeutic purposes. The different ester groups affect properties such as lipophilicity, stability, and pharmacokinetics.
Structural Distinctions
The caproate ester group (hexanoate) in Clocortolone Caproate distinguishes it from other clocortolone derivatives such as Clocortolone acetate. These structural differences influence the compound's physical properties, skin penetration capabilities, and potentially its therapeutic efficacy in different dermatological conditions.
Research Applications
Scientific Investigations
In research settings, Clocortolone Caproate serves as a model compound for studying the reactivity and biochemical effects of corticosteroids. It is used to investigate cellular processes and inflammation pathways, contributing to the broader understanding of corticosteroid pharmacology.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume